2-(hydroxymethyl)oxane-2-carboxylic acid
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Overview
Description
2-(hydroxymethyl)oxane-2-carboxylic acid is an organic compound with the molecular formula C6H10O4. It is also known by its IUPAC name, 2-(hydroxymethyl)tetrahydrofuran-2-carboxylic acid . This compound features a tetrahydrofuran ring substituted with a hydroxymethyl group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)oxane-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of 3,4-dihydropyran using a catalyst such as Raney nickel . This reaction proceeds under mild conditions and results in the formation of the tetrahydrofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as crystallization or distillation are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(hydroxymethyl)oxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 2-(carboxymethyl)oxane-2-carboxylic acid.
Reduction: Formation of 2-(hydroxymethyl)oxane-2-methanol.
Substitution: Formation of various substituted tetrahydrofuran derivatives.
Scientific Research Applications
2-(hydroxymethyl)oxane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(hydroxymethyl)oxane-2-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. Additionally, the tetrahydrofuran ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A similar compound with a six-membered ring containing one oxygen atom.
2-oxazolines: Compounds with a five-membered ring containing one oxygen and one nitrogen atom.
Oxetanes: Compounds with a four-membered ring containing one oxygen atom.
Uniqueness
2-(hydroxymethyl)oxane-2-carboxylic acid is unique due to its specific substitution pattern on the tetrahydrofuran ring, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxymethyl and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets.
Properties
CAS No. |
1447943-70-5 |
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Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-(hydroxymethyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c8-5-7(6(9)10)3-1-2-4-11-7/h8H,1-5H2,(H,9,10) |
InChI Key |
CJAZNMZJDMQBKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)(CO)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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